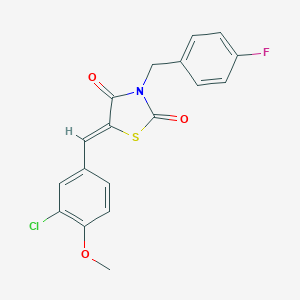
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione (CMFBD) is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines and increase the levels of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and stability. It can be synthesized in large quantities and stored for long periods of time without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another direction is to test its efficacy in vivo using animal models of cancer and inflammation. Additionally, it would be interesting to investigate its potential as a combination therapy with other anticancer and anti-inflammatory agents. Finally, it would be valuable to explore its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 4-fluorobenzylamine with 3-chloro-4-methoxybenzaldehyde in the presence of sodium methoxide. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to yield (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to produce high yields and purity of (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases including cancer, diabetes, and inflammation. In vitro studies have shown that (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has anticancer activity against various cancer cell lines including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition, (5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes.
Propiedades
Nombre del producto |
(5Z)-5-(3-chloro-4-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13ClFNO3S |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClFNO3S/c1-24-15-7-4-12(8-14(15)19)9-16-17(22)21(18(23)25-16)10-11-2-5-13(20)6-3-11/h2-9H,10H2,1H3/b16-9- |
Clave InChI |
ZPFQLXBPMQZWRJ-SXGWCWSVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)


![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)